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Compound of Interest

Compound Name: 2-Chloro-4-propoxybenzaldehyde
CAS No.: 1263283-82-4
Cat. No.: B15132450
Get Quote
. J

Part 1: Executive Technical Summary

2-Chloro-4-propoxybenzaldehyde is a specialized aromatic aldehyde intermediate primarily
utilized in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators and as a
scaffold for Structure-Activity Relationship (SAR) profiling in drug discovery.[1][2]

While structurally similar to the key intermediate for Ponesimod (which utilizes a 3-chloro-4-

((R)-2,3-dihydroxypropoxy) substitution pattern), the 2-chloro-4-propoxy isomer represents a
distinct chemical entity often used to probe halogen bonding effects and steric constraints in
the binding pocket of G-protein-coupled receptors (GPCRs).[1][2]

Core Chemical Identity[2]

o Chemical Name: 2-Chloro-4-propoxybenzaldehyde[1][2][3]

o Target CAS:Note: This specific n-propoxy derivative is often cataloged under custom
synthesis identifiers. The parent scaffold is 2-Chloro-4-hydroxybenzaldehyde (CAS: 56962-
11-9).[1][2]
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e Molecular Formula: C10H11CIO2
e Molecular Weight: 198.65 g/mol [1]
e SMILES:CCCOclcc(Cl)c(C=0)ccl

o Key Reactivity: Susceptible to aerobic oxidation (forming benzoic acid derivatives) and
nucleophilic addition at the carbonyl.[1][2]

Part 2: Strategic Procurement Specifications

When sourcing this compound for research (non-GMP) or early-phase development, "Research
Grade" designation is insufficient.[1][2] You must define the impurity profile relative to your
downstream chemistry.[1][2]

Grade Selection Matrix

Grade

Purity Specification

Allowable
Impurities

Recommended
Application

High-Throughput

>95.0% (HPLC)

<3% Benzoic Acid

Initial hit finding,

Screening (HTS) deriv.[1][2] library synthesis.[1][2]
o SAR studies,
Lead Optimization o ) ]
>98.0% (HPLC) <0.5% Regioisomers biological assays

(Research)
(1C50).[1][2]

Scale-up route
Process Development  >99.0% (HPLC) <0.1% Heavy Metals

scouting.[1][2]

Critical Impurity Profile (The "Hidden" Risks)

Vendors often synthesize this via alkylation of 2-chloro-4-hydroxybenzaldehyde.[1][2] This route
introduces specific impurities that must be controlled:

e Impurity A (Starting Material): 2-Chloro-4-hydroxybenzaldehyde.[1][2] Risk:[4][5] Competes in
subsequent condensation reactions.
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e Impurity B (Oxidation Product): 2-Chloro-4-propoxybenzoic acid.[1][2] Risk:[4][5][6] Acidic
protons interfere with base-catalyzed steps; lowers yield.[1][2]

e Impurity C (Regioisomer): 2-Chloro-6-propoxybenzaldehyde (Rare, but possible if starting
material was impure).[1][2]

Part 3: Synthesis & Manufacturing Origins[2]

Understanding the synthesis allows you to audit vendor Certificates of Analysis (CoA)
effectively.[1][2] The standard route involves the Williamson ether synthesis.[1][2]

Reaction Pathway[6][7][8][9]

e Precursor: 2-Chloro-4-hydroxybenzaldehyde.[1][2]
e Reagent: 1-Bromopropane (or 1-lodopropane).

o Base: Potassium Carbonate (

) or Cesium Carbonate (

)-[11[2]

e Solvent: DMF or Acetonitrile.[1][2]

Visualization: Synthesis & Impurity Logic

The following diagram illustrates the synthesis flow and where critical impurities are generated.
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Figure 1: Synthesis logic showing the origin of the target compound and its primary impurities
(unreacted phenol and oxidation products).[1][2]

Part 4: Quality Control & Validation Protocols

Do not rely solely on the vendor's CoA.[1][2] Upon receipt, execute the following "Self-
Validating" protocol.

Identity Verification (H-NMR)
The positional isomerism (2-Chloro vs 3-Chloro) is critical.[1][2]
» Solvent:
o Key Diagnostic Signals:
o Aldehyde Proton: Singlet at

ppm.[1][2]

o Aromatic Region: The 2-chloro substitution creates a specific splitting pattern.[1][2] Look
for a doublet (d) for the proton at C5, a doublet of doublets (dd) for C6, and a doublet (d)
for C3 (meta-coupling).[1][2]

o Propoxy Chain: Triplet (

ppm,
), Multiplet (
ppm), Triplet (
ppm).[1][2]

Purity Assessment (HPLC)[1][2]

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 um, 4.6 x 100 mm.[1]

» Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid).[1][2]
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o Rationale: Acidic modifier prevents tailing of any benzoic acid impurities.[1][2]

¢ Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl).[1][2]

Acceptance Logic Workflow

Received Sample

'

Visual Inspection
(Colorless/Pale Yellow Oil or Solid?)

i

1H-NMR Analysis
(Isomer Confirmation)

:

HPLC Purity Check

Decision Node

Coupling Constants MismatchAcid Peak Detected \Purity >98% & Correct Isomer

REJECT: REJECT:
Wrong Isomer >3% Acid Content APPROVE for Synthesis
(Check 2-Cl vs 3-Cl) (Purify via Bisulfite)

Click to download full resolution via product page

Figure 2: Quality Control Decision Tree ensuring isomer correctness and chemical purity.

Part 5: Handling, Stability, and Safety[1]
Oxidation Management
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Benzaldehydes are notoriously air-sensitive, auto-oxidizing to benzoic acids.[1][2]
o Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

o Recovery: If the material has oxidized (white solid precipitate in oil), dissolve in Ethyl Acetate
and wash with saturated

to remove the acid, then re-concentrate.[1]

Safety Profile (GHS)

o H315: Causes skin irritation.[1][2][5][7]
e H319: Causes serious eye irritation.[1][2][4][5][7]
e H335: May cause respiratory irritation.[1][2][5]

e Protocol: Handle in a fume hood. Use nitrile gloves.[1][2][5]

Part 6: Scientific Note on Ponesimod (Isomer Alert)

Researchers often confuse 2-Chloro-4-propoxybenzaldehyde with the intermediate for
Ponesimod.[1][2]

e Ponesimod Intermediate: 3-Chloro-4-((R)-2,3-dihydroxypropoxy)benzaldehyde.[1][2][8]
o Key Differences:

o Chlorine Position: Ponesimod requires the Chlorine at position 3 (ortho to the alkoxy
group), whereas the topic of this guide is Chlorine at position 2 (meta to the alkoxy group).

[11[2]
o Tail: Ponesimod requires a chiral diol tail, not a simple n-propyl chain.[1][2]

 Implication: If your goal is to replicate Ponesimod binding, 2-Chloro-4-
propoxybenzaldehyde is likely the wrong isomer and will result in significant loss of potency
due to steric clash in the S1P1 receptor pocket [1].[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15132450/docs#procurement-technical-guide-2-
chloro-4-propoxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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